molecular formula C15H12N4O7S B2678518 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 864976-69-2

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2678518
CAS No.: 864976-69-2
M. Wt: 392.34
InChI Key: FFBWKUCZWKOOGC-NXVVXOECSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including nitro, methoxy, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the nitro and methoxyethyl groups. The final step involves the formation of the carboxamide linkage with the nitrofuran moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, and this compound may exhibit similar pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in binding to these targets, while the benzo[d]thiazole and nitrofuran moieties could contribute to the overall activity. The exact pathways and molecular interactions would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: A compound with a similar benzo[d]thiazole core but different functional groups.

    1,2,3-triazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is unique due to its combination of nitro, methoxy, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that exhibits a complex structure with significant potential for biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Nitro and methoxyethyl substituents : These groups enhance solubility and bioavailability, potentially leading to improved pharmacological profiles.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through structure-activity relationship (SAR) studies and computational predictions. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with nitro and benzothiazole structures are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Activity : Many derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A comparative analysis of related compounds indicates that those with nitro groups exhibit significant antimicrobial properties. For instance, the following table summarizes the antimicrobial activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-NitrobenzothiazoleNitro group on benzothiazoleAntimicrobial
2-Amino-5-nitrophenolAmino and nitro groupsAnticancer
Benzodioxole derivativesDioxole ring systemAnti-inflammatory

These compounds highlight the potential of this compound to exhibit similar or enhanced biological activities due to its unique structural features.

Anticancer Activity

Research has shown that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines. For example, studies on related compounds demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The presence of both nitro and methoxyethyl groups in the target compound may enhance its anticancer efficacy compared to other derivatives .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of benzothiazole derivatives, several compounds were tested against different cancer cell lines. The results indicated that compounds containing nitro groups were particularly effective, with IC50 values in the low micromolar range for certain derivatives. This suggests that this compound could have similar or superior activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that the incorporation of methoxyethyl groups can improve membrane permeability and solubility, which are essential for oral bioavailability. Comparative analyses indicate that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7S/c1-25-7-6-17-10-3-2-9(18(21)22)8-12(10)27-15(17)16-14(20)11-4-5-13(26-11)19(23)24/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBWKUCZWKOOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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